5-Amino-1-(4-chloro-2-ethoxy-6-fluorophenyl)-1H-pyrazole-3-carbonitrile
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Overview
Description
5-Amino-1-(4-chloro-2-ethoxy-6-fluorophenyl)-1H-pyrazole-3-carbonitrile is a complex organic compound with a unique structure that includes a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(4-chloro-2-ethoxy-6-fluorophenyl)-1H-pyrazole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with substituted nitriles under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters is crucial for maintaining consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(4-chloro-2-ethoxy-6-fluorophenyl)-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The conditions for these reactions vary but often include specific temperatures, pressures, and pH levels to optimize the reaction rate and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could result in a new derivative with different functional groups.
Scientific Research Applications
5-Amino-1-(4-chloro-2-ethoxy-6-fluorophenyl)-1H-pyrazole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Amino-1-(4-chloro-2-ethoxy-6-fluorophenyl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(4-chloro-6-ethoxy-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester
- 5-Amino-1-(4-chloro-6-ethoxy-2-fluorophenyl)-1H-pyrazole-3-carboxamide
Uniqueness
Compared to similar compounds, 5-Amino-1-(4-chloro-2-ethoxy-6-fluorophenyl)-1H-pyrazole-3-carbonitrile stands out due to its specific functional groups, which confer unique chemical and biological properties. These properties make it particularly useful in applications where precise molecular interactions are required.
Properties
CAS No. |
99479-46-6 |
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Molecular Formula |
C12H10ClFN4O |
Molecular Weight |
280.68 g/mol |
IUPAC Name |
5-amino-1-(4-chloro-2-ethoxy-6-fluorophenyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C12H10ClFN4O/c1-2-19-10-4-7(13)3-9(14)12(10)18-11(16)5-8(6-15)17-18/h3-5H,2,16H2,1H3 |
InChI Key |
CTQPDXMFNFZHQS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)Cl)F)N2C(=CC(=N2)C#N)N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)Cl)F)N2C(=CC(=N2)C#N)N |
Origin of Product |
United States |
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